molecular formula C14H11ClN2O2S B5601824 N-(4-chloro-2-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-chloro-2-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5601824
M. Wt: 306.8 g/mol
InChI Key: WXBQSRVJWUWBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-chloro-2-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide" is a compound that belongs to the benzisothiazole class, characterized by its unique structural framework which includes a benzisothiazol-3-amine backbone modified with a chlorine and a methyl group on the phenyl ring. This compound has attracted interest due to its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzisothiazol-3-amine derivatives typically involves the reaction of N-amino heterocycles with chlorosulfonyl compounds. For instance, a synthesis approach for related benzisothiazole derivatives was reported by Zakharova et al. (2010), where N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides were obtained through reactions involving 2-chlorosulfonylbenzoyl chloride (Zakharova et al., 2010).

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives can be characterized using X-ray diffraction methods. For example, Fonseca et al. (2009) analyzed the structure of a related 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, revealing details about bond lengths and angles that are critical for understanding the reactivity and properties of these compounds (Fonseca, 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzisothiazole derivatives are used as antimicrobial agents, where they might work by disrupting bacterial cell walls .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as pharmaceuticals or materials science. Its properties could be tuned by adding different substituents to the benzisothiazol and phenyl rings .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-9-8-10(15)6-7-12(9)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBQSRVJWUWBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.